6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one
Overview
Description
6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H11BrO3 and its molecular weight is 331.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.98916 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Suzuki Coupling and Lactonization Sequence : A series of benzo[c]chromen-6-ones, including compounds structurally related to 6-bromo-3-(4-methoxyphenyl)-2H-chromen-2-one, have been synthesized using Suzuki coupling and lactonization sequence. The use of ionic liquids has shown promising results in the synthesis, demonstrating effectiveness even on a multi-kilogram scale (Kemperman et al., 2006).
Synthesis of Antitumor Agents : Analogues of this compound, such as BENC-511, have been synthesized and found to exhibit potent antiproliferative activities against various tumor cell lines, showing potential as antitumor agents (Yin et al., 2013).
Biological Activities
Antimicrobiotic and Anti-inflammatory Effects : Compounds like 6-methoxy-3,3-dimethyl-3H-benzo[f]chromene have been isolated from natural sources and reported to have antimicrobiotic and anti-inflammatory effects (Liu et al., 2008).
GPR35 Agonists : 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a derivative of this compound, has been identified as a potent agonist for the G protein-coupled orphan receptor GPR35, suggesting its potential role in pharmacology and drug development (Funke et al., 2013).
Photovoltaic and Photochemical Applications
Dye-Sensitized Solar Cells : Chromen-2-one-based organic dyes, closely related to this compound, have been investigated for their potential application in dye-sensitized solar cells. Studies indicate that structural modifications can enhance light-capturing and electron injection capabilities, improving photoelectric conversion efficiency (Gad et al., 2020).
- ensus.app/papers/phototransformation-3alkoxychromenones-khanna/dd93a07624575d50adb573000f8cc2e6/?utm_source=chatgpt).
Antimicrobial and Enzymatic Inhibition
Antibacterial Activity : Studies on various derivatives of this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents (Abdel-Aziem et al., 2021).
Inhibition of Cholinesterases and β-Secretase Activities : Novel 7-substituted 6-iodo-3-O-flavonol glycosides, structurally related to this compound, have been evaluated for their inhibitory effects on cholinesterases and β-secretase activities, suggesting potential in therapeutic applications for neurodegenerative diseases (Agbo et al., 2019).
Mechanism of Action
Target of Action
It is a derivative of quinolone , a class of compounds known to inhibit the enzyme DNA gyrase . DNA gyrase is an essential enzyme involved in DNA replication, and its inhibition can lead to the prevention of bacterial growth .
Mode of Action
As a quinolone derivative , it may interact with its target, DNA gyrase, leading to the inhibition of DNA replication. This interaction could result in the prevention of bacterial growth .
Biochemical Pathways
As a quinolone derivative , it is likely to affect the DNA replication pathway by inhibiting the activity of DNA gyrase . The downstream effects of this inhibition could include the prevention of bacterial growth .
Result of Action
As a quinolone derivative , its action could result in the inhibition of DNA gyrase, leading to the prevention of bacterial growth .
Properties
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)chromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-13-5-2-10(3-6-13)14-9-11-8-12(17)4-7-15(11)20-16(14)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRERDDJDCLQSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.